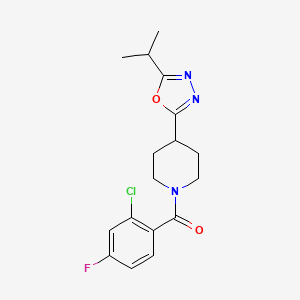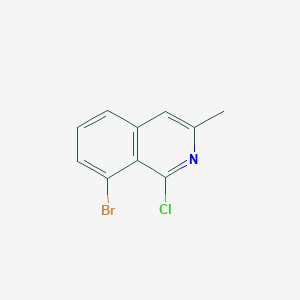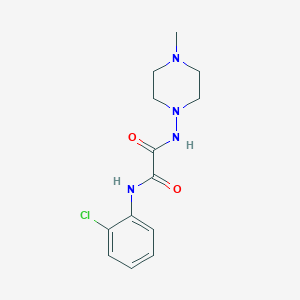
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C16H11ClN2O3S and its molecular weight is 346.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and evaluated for various biological activities, showcasing their significance in medicinal chemistry. The synthesis of 2-sulfanyl-substituted quinazolinones and their derivatives has been explored due to their potent anti-monoamine oxidase and antitumor activities. Such studies indicate the potential of quinazolinone derivatives in developing therapeutic agents for treating depression and cancer (Markosyan et al., 2015).
Antimicrobial and Antifungal Applications
Quinazolinone compounds have also demonstrated significant antimicrobial and antifungal properties. The synthesis of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives and their efficacy against selective gram-positive and gram-negative bacteria highlight the potential of these derivatives as antimicrobial agents. This research supports the development of novel antibiotics to combat resistant bacterial strains (Alagarsamy et al., 2015).
Anticancer Activity
The exploration of quinazolinone derivatives for anticancer activity has led to the identification of compounds with significant efficacy against various cancer cell lines. Studies on the synthesis, optimization, and evaluation of quinazolinone derivatives targeting EGFR-tyrosine kinase indicate their potential as antitumor agents. Such research contributes to the ongoing search for effective cancer therapies (Noolvi & Patel, 2013).
Antiviral Properties
Quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona. This research indicates the potential of quinazolinone compounds in developing antiviral medications, contributing to the fight against viral pandemics (Selvam et al., 2007).
Diuretic Effects
Research on quinazolinone derivatives containing thiazole or thiadiazole moieties has revealed their potential diuretic activity. This suggests the application of quinazolinone compounds in treating conditions requiring diuresis, such as hypertension or edema (Maarouf et al., 2004).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the benzodioxole ring, followed by the synthesis of the quinazolinone ring. The final step involves the introduction of the chloro and sulfanyl groups to the quinazolinone ring.", "Starting Materials": [ "2-hydroxybenzaldehyde", "1,3-dihydroxybenzene", "thiourea", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sulfuric acid", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "dimethylformamide", "chlorine gas" ], "Reaction": [ "Synthesis of 1,3-benzodioxole: 2-hydroxybenzaldehyde and 1,3-dihydroxybenzene are reacted in the presence of sulfuric acid and acetic anhydride to form 1,3-benzodioxole.", "Synthesis of 2-chloro-3-nitrobenzoic acid: 2-chloro-3-nitrotoluene is reacted with sodium hydroxide and chloroacetic acid to form 2-chloro-3-nitrobenzoic acid.", "Synthesis of 2-amino-3-chlorobenzoic acid: 2-chloro-3-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chlorobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzoic acid: 2-amino-3-chlorobenzoic acid is reacted with phosphorus pentoxide and acetic anhydride to form 2-amino-3-chloro-6-nitrobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl alcohol: 2-amino-3-chloro-6-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chloro-6-nitrobenzyl alcohol.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl thiocyanate: 2-amino-3-chloro-6-nitrobenzyl alcohol is reacted with thiourea in the presence of hydrochloric acid to form 2-amino-3-chloro-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate: 1,3-benzodioxole is reacted with 2-amino-3-chloro-6-nitrobenzyl thiocyanate in the presence of acetonitrile and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one: 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate is reacted with chlorine gas in the presence of acetic acid to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS No. |
451465-76-2 |
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.79 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
InChI Key |
GEQABKOLHLOEDO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)
![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)
![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)



![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)
![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)

![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)
